Benzyl-2,3,4,5,6-d5 cyanide

Catalog No.
S681384
CAS No.
70026-36-7
M.F
C8H7N
M. Wt
122.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-2,3,4,5,6-d5 cyanide

CAS Number

70026-36-7

Product Name

Benzyl-2,3,4,5,6-d5 cyanide

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile

Molecular Formula

C8H7N

Molecular Weight

122.18 g/mol

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D

InChI Key

SUSQOBVLVYHIEX-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)CC#N

Synonyms

(Cyanomethyl)benzene-d5; 2-Phenylacetonitrile-d5; 2-Phenylethanenitrile-d5; Benzeneethanenitrile-d5; Benzyl-d5 Cyanide; Benzyl-d5 Nitrile; NSC 118418-d5; NSC 3407-d5; Phenacetonitrile-d5; Phenylacetonitrile-d5; α-Cyanotoluene-d5; α-Phenylacetonitrile

Canonical SMILES

C1=CC=C(C=C1)CC#N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC#N)[2H])[2H]

Benzyl-2,3,4,5,6-d5 cyanide has the chemical formula C8H7N and is characterized by the presence of five deuterium atoms. This isotopic labeling makes it particularly valuable in studies involving nuclear magnetic resonance spectroscopy and other analytical techniques. The compound appears as a colorless to pale yellow liquid with a faint aromatic odor .

Benzyl-2,3,4,5,6-d5 cyanide itself likely doesn't have a specific mechanism of action in biological systems. Its primary function is as a scientific tool for investigating the behavior of similar non-deuterated molecules within an organism or complex system [].

  • Toxicity: Benzyl cyanide is moderately toxic and can cause irritation upon inhalation, ingestion, or skin contact.
  • Flammability: Benzyl cyanide is flammable and can ignite with heat or open flame.

Deuterium labeling for NMR spectroscopy:

Benzyl-2,3,4,5,6-d5 cyanide (BCd5) is a valuable tool in nuclear magnetic resonance (NMR) spectroscopy due to the presence of five deuterium (D) atoms replacing hydrogen (H) atoms in the aromatic ring. These deuterium atoms act as internal standards, providing a reference signal in the spectrum that is not obscured by signals from other protons in the molecule. This allows researchers to accurately assign resonances and study the structure and dynamics of complex molecules. Source: Tekla Strzalko et al., The Journal of organic chemistry, 2012:

Mechanistic studies in organic chemistry:

BCd5 can be used to investigate reaction mechanisms in organic chemistry by selectively deuterating specific positions in a molecule. This allows researchers to differentiate between reaction pathways and determine the fate of different functional groups. For example, studies have been conducted using BCd5 to understand the mechanisms of alkylation and deuteriation reactions involving benzyl halides and lithiated phenylacetonitriles. Source: Tekla Strzalko et al., The Journal of organic chemistry, 2012:

Benzyl-2,3,4,5,6-d5 cyanide undergoes various reactions typical of nitriles. These include:

  • Hydrolysis: Can be hydrolyzed to yield 2-phenylacetamide or phenylacetic acid.
  • Pinner Reaction: Involves the formation of phenylacetic acid esters.
  • Hydrogenation: Converts to β-phenethylamine.
  • Bromination: Yields brominated derivatives such as PhCHBrCN.
  • Base-Induced Reactions: These can generate new carbon-carbon bonds due to the active methylene unit present in the structure .

Benzyl-2,3,4,5,6-d5 cyanide can be synthesized through several methods:

  • Deuterated Benzyl Chloride Reaction: Reacting deuterated benzyl chloride with sodium cyanide.
  • Kolbe Nitrile Synthesis: Utilizing deuterated benzyl chloride in a Kolbe reaction to form the nitrile.
  • Oxidative Decarboxylation: Starting from deuterated phenylalanine .

Benzyl-2,3,4,5,6-d5 cyanide shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Benzyl CyanideC8H7NNon-deuterated version; used widely in organic synthesis.
PhenylacetonitrileC9H9NAkin to benzyl cyanide but with an additional phenyl group.
2-PhenylacetamideC9H11NProduct of hydrolysis of benzyl cyanide; used in pharmaceuticals.
Benzene-d5C6D6Fully deuterated benzene; used for NMR studies but lacks the nitrile functionality.

Benzyl-2,3,4,5,6-d5 cyanide's unique isotopic labeling sets it apart from these compounds by providing specific insights into reaction mechanisms that are not available with non-deuterated analogs.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Benzyl-2,3,4,5,6-d5 cyanide

Dates

Modify: 2023-08-15

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